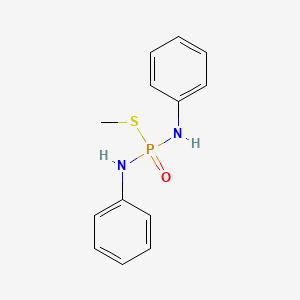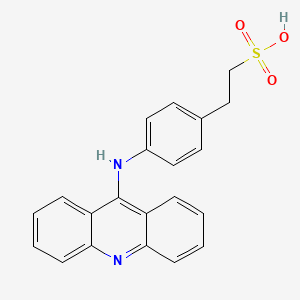
4-(9-Acridinylamino)benzeneethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9-Acridinylamino)benzeneethanesulfonic acid is a compound known for its significant antitumor properties. It belongs to the class of acridine derivatives, which are known for their ability to intercalate into DNA and disrupt cellular processes. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth of various tumor cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Acridinylamino)benzeneethanesulfonic acid typically involves the reaction of 9-aminoacridine with benzeneethanesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(9-Acridinylamino)benzeneethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted acridine derivatives.
Aplicaciones Científicas De Investigación
4-(9-Acridinylamino)benzeneethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its ability to intercalate into DNA and disrupt cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its antitumor properties.
Industry: Used in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 4-(9-Acridinylamino)benzeneethanesulfonic acid involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific enzymes involved in DNA synthesis, such as topoisomerases, and inhibits their activity. This results in the accumulation of DNA damage and ultimately leads to cell death .
Comparación Con Compuestos Similares
Similar Compounds
4-(9-Acridinylamino)methanesulfon-m-anisidide (m-AMSA): Another acridine derivative with similar antitumor properties.
N-(phosphonacetyl)-L-aspartate (PALA): A compound with antitumor activity but different mechanism of action.
Uniqueness
4-(9-Acridinylamino)benzeneethanesulfonic acid is unique due to its specific structure, which allows it to effectively intercalate into DNA and inhibit topoisomerase activity. This makes it a potent antitumor agent with a broad spectrum of activity against various types of cancer cells .
Propiedades
Número CAS |
64895-25-6 |
|---|---|
Fórmula molecular |
C21H18N2O3S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-[4-(acridin-9-ylamino)phenyl]ethanesulfonic acid |
InChI |
InChI=1S/C21H18N2O3S/c24-27(25,26)14-13-15-9-11-16(12-10-15)22-21-17-5-1-3-7-19(17)23-20-8-4-2-6-18(20)21/h1-12H,13-14H2,(H,22,23)(H,24,25,26) |
Clave InChI |
KVDHROFNMRTEFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)
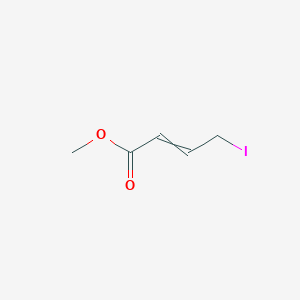
![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
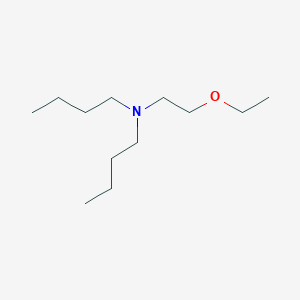
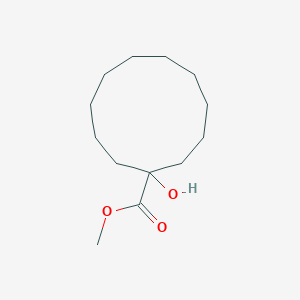
![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
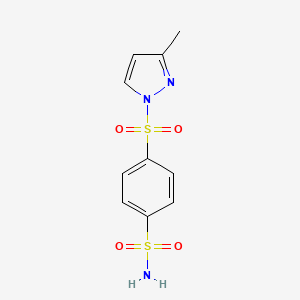
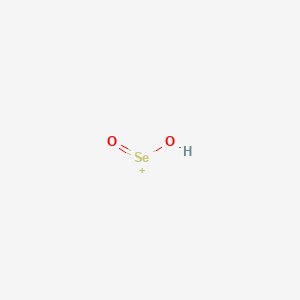

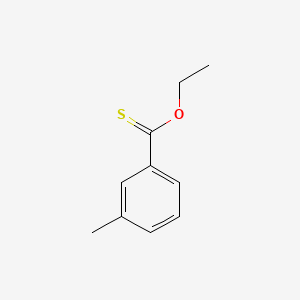
![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
